what are the chemical properties of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole
what are the chemical properties of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole
An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole
Introduction: The Oxazole Scaffold in Modern Chemistry
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide range of biological targets, including enzymes and receptors.[1][2] This has led to their incorporation into a multitude of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The compound 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole is a valuable synthetic intermediate, leveraging the inherent reactivity of the oxazole core and a strategically placed electrophilic chloromethyl group to enable the construction of more complex molecular architectures.
This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and handling of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole, tailored for researchers and professionals in drug discovery and chemical development.
Molecular Structure and Identification
The fundamental identity of a chemical compound is rooted in its structure and unique identifiers.
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Chemical Name: 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole
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CAS Number: 64640-16-0[6]
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Molecular Formula: C₁₀H₇Cl₂NO
The structure features a central 1,3-oxazole ring. A chloromethyl group is attached at the C-2 position, which serves as the primary site of electrophilic reactivity. At the C-5 position, a 2-chlorophenyl substituent is present, which influences the overall electronic properties and steric profile of the molecule.
Caption: Molecular structure of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole.
Physicochemical and Spectral Properties
A summary of the key physicochemical and predicted spectral properties is provided below. While experimental data for this specific isomer is not widely published, these values are derived from its chemical structure and data from closely related analogues.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 64640-16-0 | [6] |
| Molecular Formula | C₁₀H₇Cl₂NO | - |
| Molecular Weight | 228.07 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[7] |
2.1 Spectral Characterization (Predicted)
Detailed spectral analysis is crucial for structure confirmation. Based on its constituent functional groups, the following spectral characteristics are expected:
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¹H NMR: The most indicative signal would be a singlet in the range of δ 4.6-4.8 ppm, corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The aromatic protons of the 2-chlorophenyl group would appear as a complex multiplet between δ 7.3-7.8 ppm. The proton on the C-4 position of the oxazole ring would likely appear as a singlet around δ 7.2-7.5 ppm.
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¹³C NMR: Key signals would include the carbon of the -CH₂Cl group around δ 40-45 ppm. The oxazole ring carbons would have distinct shifts, with C-2, C-4, and C-5 appearing in the δ 120-165 ppm range. The carbons of the 2-chlorophenyl ring would be observed in the aromatic region (δ 125-135 ppm).
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak [M]⁺ would be observed at m/z 227, with a prominent [M+2]⁺ peak at m/z 229 and a smaller [M+4]⁺ peak at m/z 231, consistent with the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Key fragmentation would likely involve the loss of the chloromethyl group.
Reactivity and Stability: The Electrophilic Nature of the C-2 Position
The primary determinant of the chemical reactivity of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole is the chloromethyl group at the C-2 position. This group functions as a potent electrophile, making the molecule an excellent substrate for nucleophilic substitution reactions.
The reactivity of this chloromethyl group is analogous to that of a benzylic chloride, where the adjacent oxazole ring helps to stabilize the transition state of the substitution reaction.[8] This enables reactions with a wide array of nucleophiles under relatively mild conditions. The general reactivity is superior to simple alkyl chlorides but typically less than the corresponding bromomethyl or iodomethyl analogues.[8][9]
Key Reactions:
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With Amine Nucleophiles: Primary and secondary amines readily displace the chloride to form the corresponding 2-(aminomethyl)oxazoles. These reactions are fundamental for building libraries of compounds in drug discovery, as the introduction of an amine provides a handle for further functionalization or for modulating physicochemical properties like solubility.[8]
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With Oxygen Nucleophiles: Alkoxides and phenoxides react to yield 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles. These ether linkages are stable and have been explored in the development of anti-inflammatory agents.[8]
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With Sulfur Nucleophiles: Thiolates, such as thiophenoxide, react efficiently to form thioethers. These sulfur-containing derivatives can be further oxidized to sulfoxides or sulfones, which are valuable intermediates in their own right.[8]
Caption: General scheme for nucleophilic substitution at the C-2 chloromethyl position.
Stability Considerations: While versatile, 2-(chloromethyl)oxazoles can exhibit instability and may be difficult to isolate and store long-term, potentially undergoing decomposition.[10] Therefore, for multi-step syntheses, it is often preferable to generate this intermediate and use it immediately in the subsequent step.
Synthesis: A Practical Experimental Protocol
Several methods exist for the synthesis of the oxazole core.[10][11] A highly effective and direct method for preparing 5-aryl-2-chloromethyloxazoles involves the boron trifluoride (BF₃) catalyzed reaction of an α-diazoacetophenone with chloroacetonitrile.[12]
Protocol: Synthesis of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole
Causality: This protocol leverages the Lewis acidity of BF₃ etherate to catalyze the reaction between the diazo compound and the nitrile. The diazo compound acts as a carbene precursor, which undergoes a [3+2] cycloaddition with the nitrile to form the oxazole ring.
Materials:
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2-Diazo-1-(2-chlorophenyl)ethan-1-one
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Chloroacetonitrile (ClCH₂CN)
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Boron trifluoride etherate (BF₃·OEt₂)
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Anhydrous dichloromethane (DCM)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-diazo-1-(2-chlorophenyl)ethan-1-one (1.0 eq) dissolved in anhydrous DCM.
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Addition of Reagents: Add an excess of chloroacetonitrile (approx. 5-10 eq) to the flask. Cool the mixture to 0 °C using an ice bath.
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Catalyst Addition: Add BF₃·OEt₂ (approx. 0.2 eq) dropwise to the stirred solution over 15 minutes. Self-Validation: The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions. Vigorous nitrogen evolution will be observed as the reaction proceeds.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diazo compound is consumed.
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Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole.
Caption: Experimental workflow for the synthesis of the target compound.
Safety and Handling
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Hazards: Compounds in this class are typically classified as harmful if swallowed, cause skin irritation, and may cause serious eye damage and respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]
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Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[14][15]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]
Conclusion
2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its key chemical feature is the electrophilic chloromethyl group at the C-2 position, which allows for facile nucleophilic substitution reactions. This reactivity, combined with the stability and biological relevance of the 5-aryloxazole core, makes it a valuable intermediate for the synthesis of diverse and complex target molecules. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.
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